Chemical structure and molecular formula of 4-(1-Ethyl-propyl)-3-methyl-pyridine
Chemical structure and molecular formula of 4-(1-Ethyl-propyl)-3-methyl-pyridine
An In-depth Technical Guide to 4-(1-Ethyl-propyl)-3-methyl-pyridine: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of 4-(1-ethyl-propyl)-3-methyl-pyridine, a substituted heterocyclic compound of interest to researchers in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous structures to elucidate its molecular identity, predict its physicochemical and spectroscopic properties, and propose viable synthetic pathways. The guide is structured to serve as a foundational resource for professionals in drug development and chemical research, offering detailed protocols, safety guidelines, and authoritative references to support further investigation and application of this and related pyridine derivatives.
Molecular Identity and Structural Elucidation
4-(1-Ethyl-propyl)-3-methyl-pyridine is a derivative of pyridine, an aromatic six-membered heterocycle containing one nitrogen atom. The structure is characterized by a methyl group at the C3 position and a 1-ethylpropyl (or pentan-3-yl) group at the C4 position of the pyridine ring.
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IUPAC Name : 4-(1-Ethylpropyl)-3-methylpyridine
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Synonyms : 3-Methyl-4-(pentan-3-yl)pyridine
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Molecular Formula : C₁₁H₁₇N
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Molecular Weight : 163.26 g/mol
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Canonical SMILES : CCC(CC)c1c(C)cnc(C)c1
The presence of two different alkyl substituents on the pyridine ring breaks the molecule's symmetry. The 1-ethylpropyl group introduces a stereocenter at the carbon attached to the pyridine ring, meaning the compound can exist as a racemate of two enantiomers unless a stereospecific synthesis is employed.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Hypothetical)
This protocol describes a self-validating system for the synthesis and confirmation of the target compound.
Objective: To synthesize 4-(1-ethyl-propyl)-3-methyl-pyridine via Minisci alkylation.
Materials:
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3-Methylpyridine (1.0 eq)
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3-Ethylpentanoic acid (1.5 eq)
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Silver nitrate (AgNO₃, 0.1 eq)
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Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq)
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Trifluoroacetic acid (TFA, 2.0 eq)
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Acetonitrile (CH₃CN) / Water (H₂O) solvent system
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Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask, add 3-methylpyridine, 3-ethylpentanoic acid, and silver nitrate.
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Solvent Addition: Add a 1:1 mixture of acetonitrile and water, followed by trifluoroacetic acid to ensure the pyridine is protonated.
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Initiation: Heat the mixture to 80 °C. Slowly add a solution of ammonium persulfate in water over 30 minutes.
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Reaction: Maintain the reaction at 80 °C for 3-4 hours, monitoring progress via Thin Layer Chromatography (TLC).
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Workup: Cool the reaction to room temperature. Quench by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.
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Extraction: Extract the aqueous layer three times with dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue using silica gel column chromatography with a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
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Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted data.
Applications in Research and Development
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and are core components of numerous approved drugs. [1]Their ability to act as hydrogen bond acceptors and engage in various intermolecular interactions makes them privileged structures in drug design.
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Medicinal Chemistry: 4-Alkylpyridines serve as versatile building blocks for constructing more complex molecules. [2][3]The specific substitution pattern of 4-(1-ethyl-propyl)-3-methyl-pyridine offers a unique three-dimensional profile that can be exploited to probe ligand-receptor interactions.
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Agrochemicals: Many pesticides and herbicides are based on pyridine derivatives, highlighting the importance of developing novel synthetic routes to access diverse substitution patterns. [4][5]* Materials Science: Pyridine derivatives are also explored in the development of organic materials, such as ligands for catalysts and components of luminescent compounds. [6]
Safety and Handling
Substituted pyridines, like pyridine itself, should be handled with appropriate caution in a laboratory setting. [7]
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Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [8][9]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact. [9][10]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition. Containers should be tightly sealed. [11]* First Aid:
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Skin Contact: Immediately wash the affected area with soap and plenty of water.
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Eye Contact: Rinse eyes cautiously with water for several minutes. Seek medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
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References
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Kumar, A., et al. (2021). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Chemistry – An Asian Journal, 16(16), 2244-2256. [Link]
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Grisenti, P., et al. (1992). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 57(23), 6331-6335. [Link]
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Stenutz, R. 4-(1-ethylpropyl)pyridine. Stenutz. [Link]
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Brown, H. C., & Mihm, X. R. (1955). Spectra-Structure Correlations of Alkylpyridines. Journal of the American Chemical Society, 77(7), 1723-1727. [Link]
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Shindo, H. (1956). Studies on the infrared spectra of heterocyclic compounds. I. Infrared spectra of alkylpyridines. Pharmaceutical Bulletin, 4(3), 192-197. [Link]
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Box, J. W., & Gray, G. M. (1987). Carbon-13 and oxygen-17 NMR and IR spectroscopic study of a series of (carbonyl)(4-substituted pyridine)(meso-tetraphenylporphinato)iron(II) complexes. Inorganic Chemistry, 26(17), 2774-2778. [Link]
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Wikipedia. (n.d.). Pyridine. [Link]
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PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]
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Mikláš, R., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Journal of Chemistry and Applied Chemical Engineering. [Link]
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ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Link]
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Wasfy, N. (2024). Alkylidene Dihydropyridines as Useful Intermediates for Functionalization of 4-Alkylpyridines. University of Ottawa. [Link]
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Green, J. H. S., et al. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 39(4), 817-827. [Link]
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Hernandez, G., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Chemistry – A European Journal. [Link]
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Wang, H., et al. (2022). Photoinduced the synthesis of 4-alkylpyridines from N-amidopyridinium salts via 1,5-HAT. Chinese Chemical Letters, 33(9), 4221-4230. [Link]
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Fujiwara, Y., et al. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 142(10), 4569-4575. [Link]
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